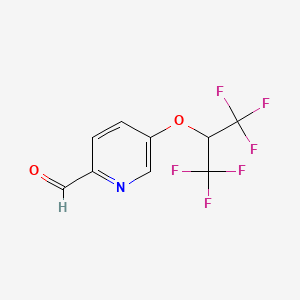

2-氨基-4-碘-6-(三氟甲基)吡啶

描述

“2-Amino-4-iodo-6-(trifluoromethyl)pyridine” is a chemical compound that is part of the trifluoromethylpyridines (TFMP) family . TFMP derivatives are used in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the biological activities of TFMP derivatives .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis

The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market . Since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .科学研究应用

2-氨基-4-碘-6-(三氟甲基)吡啶应用的综合分析

2-氨基-4-碘-6-(三氟甲基)吡啶是一种含有三氟甲基吡啶 (TFMP) 核心结构的化合物,该结构是农用化学品和制药行业中各种活性成分的关键结构单元。以下是其在不同科学研究领域中独特应用的详细分析。

农用化学品

作物保护:TFMP 衍生物广泛用于保护作物免受病虫害。三氟羧草醚丁酯的引入,一种 TFMP 衍生物,标志着这些化合物在农用化学品市场上的应用开始。 自那以后,已开发出 20 多种新的含 TFMP 的农用化学品 .

制药

药物开发:几种含有 TFMP 结构单元的医药产品已获准上市,还有许多正在进行临床试验。 氟原子独特的物理化学性质与吡啶结构单元相结合,有助于这些化合物的生物活性 .

兽药

兽药产品:TFMP 衍生物不仅限于人类医药,也扩展到兽药。 两种含有 TFMP 的兽药产品已获准上市,展示了这种化合物的多功能性 .

有机合成

化学中间体:在 TFMP 衍生物中,诸如 2,3-二氯-5-(三氟甲基)-吡啶 (2,3,5-DCTF) 之类的化合物作为合成几种作物保护产品的化学中间体,需求量很大 .

材料科学

功能材料:含有氟的有机化合物的开发,如 TFMP 衍生物,已导致材料科学的重大进展。 这些化合物对于创造具有独特生物活性和物理性质的材料至关重要 .

环境科学

杀虫剂开发:在过去二十年中推出的杀虫剂中,超过 50% 是氟化的,其中约 40% 含有三氟甲基。 这突出了 TFMP 衍生物在开发环境友好型杀虫剂中的重要性 .

作用机制

安全和危害

According to the safety data sheet, “2-Amino-6-(trifluoromethyl)pyridine” is classified as Acute Tox. 2 Oral, Eye Irrit. 2, Skin Irrit. 2, Skin Sens. 1, STOT SE 3 . It is fatal if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation .

未来方向

生化分析

Biochemical Properties

2-Amino-4-iodo-6-(trifluoromethyl)pyridine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been used as a reagent in the synthesis of aminoisoindoles, which are inhibitors of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). This enzyme is crucial in the production of β-amyloid peptides, which are associated with Alzheimer’s disease . The interaction between 2-Amino-4-iodo-6-(trifluoromethyl)pyridine and BACE1 highlights its potential in therapeutic applications.

Cellular Effects

2-Amino-4-iodo-6-(trifluoromethyl)pyridine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with BACE1 can lead to a reduction in β-amyloid peptide levels in brain cells, potentially mitigating the progression of Alzheimer’s disease . Additionally, its effects on other cellular enzymes and proteins can alter metabolic pathways and gene expression patterns, impacting overall cell health and function.

Molecular Mechanism

The molecular mechanism of 2-Amino-4-iodo-6-(trifluoromethyl)pyridine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s iodine atom and trifluoromethyl group contribute to its binding affinity and specificity for certain enzymes and proteins. For instance, its interaction with BACE1 involves binding to the enzyme’s active site, inhibiting its activity and reducing the production of β-amyloid peptides . This inhibition can lead to downstream effects on gene expression and cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-4-iodo-6-(trifluoromethyl)pyridine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but prolonged exposure to light or heat can lead to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies indicating potential benefits in reducing β-amyloid peptide levels over extended periods .

Dosage Effects in Animal Models

The effects of 2-Amino-4-iodo-6-(trifluoromethyl)pyridine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit BACE1 activity and reduce β-amyloid peptide levels without causing significant toxicity . At higher doses, toxic or adverse effects may occur, including potential damage to liver and kidney tissues . These findings highlight the importance of determining optimal dosage levels for therapeutic applications.

Metabolic Pathways

2-Amino-4-iodo-6-(trifluoromethyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its interaction with BACE1 is a key example, as it affects the production of β-amyloid peptides and influences overall metabolic balance in brain cells . Additionally, the compound may interact with other enzymes involved in pyridine metabolism, further impacting cellular metabolic processes.

Transport and Distribution

Within cells and tissues, 2-Amino-4-iodo-6-(trifluoromethyl)pyridine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . For instance, its binding to certain transporters may facilitate its entry into brain cells, where it can exert its effects on BACE1 and other target enzymes.

Subcellular Localization

The subcellular localization of 2-Amino-4-iodo-6-(trifluoromethyl)pyridine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. In brain cells, the compound may localize to regions where BACE1 is active, such as the endoplasmic reticulum and Golgi apparatus . This localization is crucial for its inhibitory effects on the enzyme and subsequent reduction in β-amyloid peptide production.

属性

IUPAC Name |

4-iodo-6-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3IN2/c7-6(8,9)4-1-3(10)2-5(11)12-4/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACHEWUCCBCZAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701272104 | |

| Record name | 4-Iodo-6-(trifluoromethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701272104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227581-86-3 | |

| Record name | 4-Iodo-6-(trifluoromethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227581-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-6-(trifluoromethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701272104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Azetidin-3-yl)methyl]-3,3-difluoropyrrolidine](/img/structure/B1411994.png)

![N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine](/img/structure/B1411996.png)

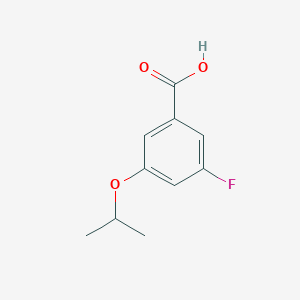

![[3-Fluoro-5-(propan-2-yloxy)phenyl]methanol](/img/structure/B1411998.png)